Dexmethylphenidate
Overview
Description
Dexmethylphenidate is a potent central nervous system stimulant used primarily to treat attention deficit hyperactivity disorder (ADHD) in individuals over the age of five years . It is the more active enantiomer of methylphenidate, which means it is more pharmacologically effective . This compound is available in both immediate-release and extended-release formulations, with the latter providing effects that last up to twelve hours .
Preparation Methods
The preparation of dexmethylphenidate involves several synthetic routes and reaction conditions. One common method includes the following steps :
Amino Protecting Group Removal: In a solvent, an amino protecting group is removed from a precursor compound using an amino de-protection reagent.
Intramolecular Nucleophilic Substitution: Under the action of an alkali, an intramolecular nucleophilic substitution reaction is carried out on a precursor compound.
Hydrogenation: In a closed system, under palladium on carbon or palladium carbon hydroxide catalytic conditions, a precursor compound is reacted with hydrogen.
These methods are advantageous due to their short steps, high product yield, good chiral purity, and suitability for industrial production .
Chemical Reactions Analysis
Dexmethylphenidate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Dexmethylphenidate has a wide range of scientific research applications, including :
Chemistry: It is used as a model compound to study the effects of central nervous system stimulants.
Biology: It is used to investigate the mechanisms of neurotransmitter regulation and synaptic transmission.
Medicine: It is used to treat ADHD and other related disorders, helping to improve concentration, reduce impulsivity, and control behavior.
Industry: It is used in the development of new pharmaceutical formulations and delivery systems.
Mechanism of Action
Dexmethylphenidate exerts its effects by inhibiting the reuptake of norepinephrine and dopamine in synapses, particularly in the thalamus and striatum . This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and improving attention and focus. The molecular targets involved include the norepinephrine transporter and the dopamine transporter .
Comparison with Similar Compounds
Dexmethylphenidate is often compared with other central nervous system stimulants, such as :
Methylphenidate: this compound is the more active enantiomer of methylphenidate, making it more pharmacologically effective.
Amphetamine/Dextroamphetamine: These compounds are also used to treat ADHD but have different mechanisms of action and pharmacokinetic profiles.
Lisdexamfetamine: This compound is a prodrug of dextroamphetamine and is used for similar indications but has a longer duration of action.
This compound is unique in its high potency and specific enantiomeric form, which contributes to its effectiveness and reduced side effects compared to its racemic mixture .
Properties
IUPAC Name |
methyl (2R)-2-phenyl-2-[(2R)-piperidin-2-yl]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-17-14(16)13(11-7-3-2-4-8-11)12-9-5-6-10-15-12/h2-4,7-8,12-13,15H,5-6,9-10H2,1H3/t12-,13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGOZIWVEXMGBE-CHWSQXEVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CCCCN1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]([C@H]1CCCCN1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70893769 | |
Record name | Dexmethylphenidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70893769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Dexmethylphenidate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015647 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Methylphenidate inhibits dopamine and norepinephrine reuptake transporters in synapses, especially in the thalamus and striatum. One study shows no detectable difference in the caudal prefrontal cortex of treated or untreated monkeys, though multiple rat studies show activity on the prefrontal cortex. Imaging of human brains after administration of methylphenidate shows changes to blood flow of various regions of the brain including the striatum, supplementary motor area, and posterior parietal cortex. | |
Record name | Dexmethylphenidate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06701 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
40431-64-9 | |
Record name | (+)-threo-Methylphenidate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40431-64-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dexmethylphenidate [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040431649 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dexmethylphenidate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06701 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dexmethylphenidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70893769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DEXMETHYLPHENIDATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M32RH9MFGP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Dexmethylphenidate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015647 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
>203 | |
Record name | Dexmethylphenidate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06701 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
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Retrosynthesis Analysis
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